molecular formula C24H29FN4O2 B2650221 N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 922012-74-6

N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No.: B2650221
CAS No.: 922012-74-6
M. Wt: 424.52
InChI Key: WPGARFJFHLDYOA-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H29FN4O2 and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

Potential Anticancer Agents

Compounds with structures incorporating elements such as the tetrahydroquinoline and fluorophenyl groups have been investigated for their anticancer properties. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure demonstrated moderate to high levels of antitumor activities against various cancer cell lines, including human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. The mechanism of action for these compounds includes cell cycle arrest and induction of apoptosis in cancer cells (Fang et al., 2016).

Synthesis and Drug Development

The synthetic versatility of compounds featuring the tetrahydroquinoline and pyrrolidine structures allows for the development of a wide range of pharmaceutical agents. For example, the Lewis acid catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates offers a facile synthetic protocol for pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives, which could be crucial intermediates in drug synthesis (Lu & Shi, 2007).

Antagonistic Activity

The introduction of fluorophenyl groups in molecular structures has been associated with enhanced bioactivity, including antagonist properties against specific receptors. For instance, arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines demonstrated α1-adrenoceptor antagonistic activity with a uroselective profile, which could inform the development of treatments for conditions such as hypertension and benign prostatic hyperplasia (Rak et al., 2016).

Material Science

In the realm of material science, the structural components of the compound could contribute to the development of novel materials, such as luminescent or fluorescent compounds. For example, phosphorescent iridium(III) complexes bearing dianionic ligands that include fluorophenyl groups exhibit promising characteristics for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Adamovich et al., 2021).

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O2/c1-28-12-4-5-17-15-18(6-11-21(17)28)22(29-13-2-3-14-29)16-26-23(30)24(31)27-20-9-7-19(25)8-10-20/h6-11,15,22H,2-5,12-14,16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGARFJFHLDYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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